molecular formula C10H14Br2N2O4 B604967 3,4-Dibromo-Mal-PEG2-Amine CAS No. 1807534-86-6

3,4-Dibromo-Mal-PEG2-Amine

Cat. No. B604967
M. Wt: 386.04
InChI Key: LSJBUXFSRLIRAX-UHFFFAOYSA-N
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Description

3,4-Dibromo-Mal-PEG2-Amine is a PEG-based linker that contains a dibromomaleimide group and a primary amine . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .


Synthesis Analysis

The synthesis of 3,4-Dibromo-Mal-PEG2-Amine involves the use of a PEG-based linker. This linker contains a dibromomaleimide group and a primary amine . Unfortunately, the specific synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of 3,4-Dibromo-Mal-PEG2-Amine is C10H14Br2N2O4 . Its molecular weight is 386.04 g/mol . The InChI string representation of its structure is InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 .


Chemical Reactions Analysis

The primary amine in 3,4-Dibromo-Mal-PEG2-Amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dibromo-Mal-PEG2-Amine include a molecular weight of 386.04 g/mol , a topological polar surface area of 81.9 Ų , and a complexity of 336 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 8 .

Scientific Research Applications

Green Chemistry and Reaction Media

  • Use as a Reaction Medium : PEG is recognized for its role as an inexpensive, non-toxic, and environmentally friendly reaction medium. It facilitates conjugate addition reactions under mild conditions without needing acid or base catalysts. Additionally, PEG can be recovered and reused, highlighting its sustainable properties (Kumar et al., 2006).

Photopolymerization and 3D Printing

  • Photopolymerization and 3D Printing : PEG derivatives have been used in high-performance photoinitiating systems for free radical photopolymerization and cationic photopolymerization. This application is significant in 3D printing technologies, demonstrating efficient photopolymerization and potential in 4D printing due to reversible swelling performance and shape-memory effects (Chen et al., 2021).

Catalysis

  • Catalysis in Organic Synthesis : PEG has been used as a catalyst medium for the conjugate addition of amines and thiols to α,β-unsaturated compounds, producing high yields of β-substituted carbonyls. Its low sensitivity to moisture and oxygen, and its tolerance of various functional groups make it suitable for both laboratory and industrial-scale synthesis (Zhang et al., 2005).

Drug Delivery and Biomedical Applications

  • Gene Transfection and Bioactivity : Hybrid dendritic-linear block copolymers based on a PEG core have shown enhanced cell internalization and low cytotoxicity, making them attractive for gene transfection applications. Their ability to induce endosomal escape and efficient synthesis position them as promising platforms in this field (Albertazzi et al., 2012).
  • Nanoparticle Functionalization : PEG-based nanoparticles have been developed for targeted magnetic resonance imaging in vivo. These nanoparticles demonstrate good colloidal stability in biological mediums and targeting ability to specific cells, showcasing their potential in biomedical imaging and drug delivery (Yang et al., 2014).

Surface Coatings and Antifouling

  • Surface Immobilization for Biomedical Applications : PEG has been investigated as an alternative for low protein-binding, cell-resistant coatings on biomaterial surfaces. Its properties make it suitable for developing surface modifications that promote specific cell interactions, important for the performance of biomaterial implants (Massia et al., 2000).

Green Synthesis

  • Environmentally Friendly Synthesis : PEG is used in the green synthesis of various compounds, such as dithiocarbamates, offering a more environmentally friendly approach with high yields, short reaction times, and without the need for organic solvents. These solvents can be recycled, aligning with the principles of green chemistry (Azizi & Gholibeglo, 2012).

Future Directions

3,4-Dibromo-Mal-PEG2-Amine is a promising compound for the development of PROTACs, which have potential applications in targeted protein degradation therapies . The dibromo-mal PEG thio reaction is fast, efficient, high yielding, site-specific, and generates stable products that retain their full biological activity .

properties

IUPAC Name

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJBUXFSRLIRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-Mal-PEG2-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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